tetranor-PGEM
tetranor-PGEM
Prostaglandin E2-UM is a prostanoid that is prostaglandin E2 in which the acyclic hydroxy group has been oxidised to the corresponding ketone, the methyl group has been oxidised to the corresponding carboxylic acid and the 6-carboxyhexenyl group has been oxidatively cleaved to a 2-carboxyethyl group. It is the major urinary metabolite of prostaglandin E2. It has a role as a metabolite. It is a prostanoid, a cyclic ketone, a diketone, a secondary alcohol and an oxo dicarboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
24769-56-0
VCID:
VC21154090
InChI:
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1
SMILES:
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Molecular Formula:
C16H24O7
Molecular Weight:
328.36 g/mol
tetranor-PGEM
CAS No.: 24769-56-0
Cat. No.: VC21154090
Molecular Formula: C16H24O7
Molecular Weight: 328.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin E2-UM is a prostanoid that is prostaglandin E2 in which the acyclic hydroxy group has been oxidised to the corresponding ketone, the methyl group has been oxidised to the corresponding carboxylic acid and the 6-carboxyhexenyl group has been oxidatively cleaved to a 2-carboxyethyl group. It is the major urinary metabolite of prostaglandin E2. It has a role as a metabolite. It is a prostanoid, a cyclic ketone, a diketone, a secondary alcohol and an oxo dicarboxylic acid. |
|---|---|
| CAS No. | 24769-56-0 |
| Molecular Formula | C16H24O7 |
| Molecular Weight | 328.36 g/mol |
| IUPAC Name | 8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid |
| Standard InChI | InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1 |
| Standard InChI Key | ZJAZCYLYLVCSNH-JHJVBQTASA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
| SMILES | C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
| Canonical SMILES | C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
| Appearance | Assay:≥98%A solution in methyl acetate |
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